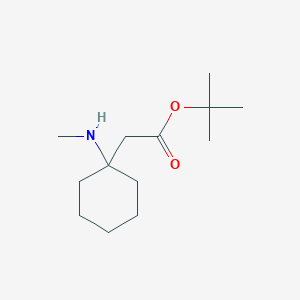
Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate is a chemical compound with the molecular formula C13H25NO2 and a molecular weight of 227.35 g/mol . This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate typically involves the reaction of tert-butyl acetate with 1-(methylamino)cyclohexane under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the esterification process. Industrial production methods may involve large-scale esterification reactions using optimized conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: This compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: This compound is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating biochemical reactions and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate can be compared with similar compounds such as:
Tert-butyl 2-(methylamino)ethylcarbamate: This compound has a similar structure but differs in its functional groups and applications.
Tert-butyl 2-(4-aminophenoxy)ethylcarbamate: Another related compound with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific structural features and versatile applications across various scientific disciplines.
Propiedades
Fórmula molecular |
C13H25NO2 |
|---|---|
Peso molecular |
227.34 g/mol |
Nombre IUPAC |
tert-butyl 2-[1-(methylamino)cyclohexyl]acetate |
InChI |
InChI=1S/C13H25NO2/c1-12(2,3)16-11(15)10-13(14-4)8-6-5-7-9-13/h14H,5-10H2,1-4H3 |
Clave InChI |
SFQUTZSHTPXDNW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CC1(CCCCC1)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


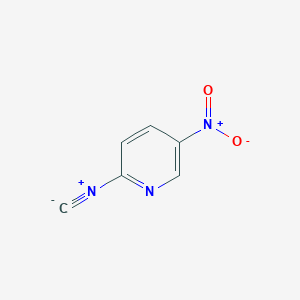
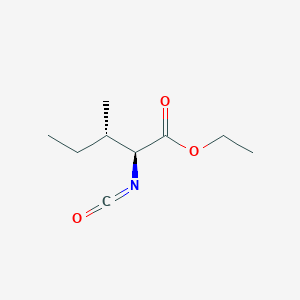
![O-[(4-Methoxy-2-pyridyl)methyl]hydroxylamine](/img/structure/B13618157.png)
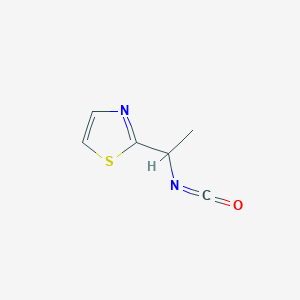
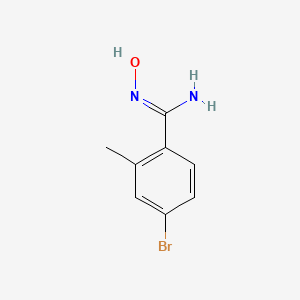
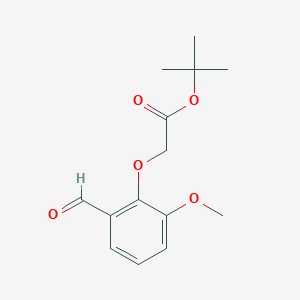
![1-Methyl-2-azaspiro[4.5]decane](/img/structure/B13618184.png)
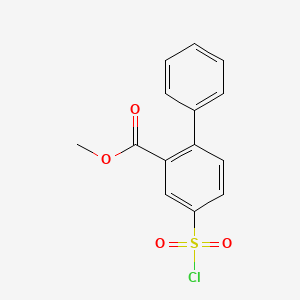
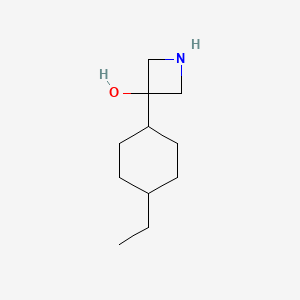
![1-Methoxyspiro[3.3]heptane-1-carboxylic acid](/img/structure/B13618198.png)
![Tert-butyl4-methyl-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13618203.png)
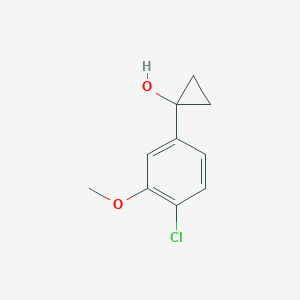
![tert-butyl N-[4-(pyrrolidin-3-yl)phenyl]carbamate](/img/structure/B13618219.png)

